molecular formula C7H7NO B11925171 3,5-Dimethylfuran-2-carbonitrile

3,5-Dimethylfuran-2-carbonitrile

Cat. No.: B11925171
M. Wt: 121.14 g/mol
InChI Key: NLNSUXCVCMIBCG-UHFFFAOYSA-N
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Description

3,5-Dimethylfuran-2-carbonitrile: is an organic compound with the molecular formula C7H7NO It belongs to the class of furan derivatives, which are known for their aromatic and heterocyclic properties This compound is characterized by the presence of two methyl groups at positions 3 and 5 on the furan ring, and a nitrile group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylfuran-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,5-dimethylfuran with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylfuran-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3,5-Dimethylfuran-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of furan derivatives on biological systems. It may also be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3,5-Dimethylfuran-2-carbonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the nitrile and furan functional groups. In biological systems, its effects would be mediated by interactions with cellular targets, potentially involving enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

    2,5-Dimethylfuran: Another furan derivative with similar structural features but different reactivity due to the absence of the nitrile group.

    3-Methylfuran-2-carbonitrile: A related compound with only one methyl group, which may exhibit different chemical and biological properties.

    5-Methylfuran-2-carbonitrile: Similar to 3,5-Dimethylfuran-2-carbonitrile but with a single methyl group at position 5.

Uniqueness: this compound is unique due to the presence of two methyl groups and a nitrile group on the furan ring

Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

3,5-dimethylfuran-2-carbonitrile

InChI

InChI=1S/C7H7NO/c1-5-3-6(2)9-7(5)4-8/h3H,1-2H3

InChI Key

NLNSUXCVCMIBCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C#N)C

Origin of Product

United States

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